molecular formula C15H20FNO4 B1460335 2-{[(tert-Butoxy)carbonyl]amino}-3-(2-fluoro-4-methylphenyl)propanoic acid CAS No. 1260004-75-8

2-{[(tert-Butoxy)carbonyl]amino}-3-(2-fluoro-4-methylphenyl)propanoic acid

Cat. No.: B1460335
CAS No.: 1260004-75-8
M. Wt: 297.32 g/mol
InChI Key: IYLLJXCILKMPGS-UHFFFAOYSA-N
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Description

2-{[(tert-Butoxy)carbonyl]amino}-3-(2-fluoro-4-methylphenyl)propanoic acid is an organic compound that features a tert-butoxycarbonyl (BOC) protecting group attached to an amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(tert-Butoxy)carbonyl]amino}-3-(2-fluoro-4-methylphenyl)propanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.

    Formation of the Propanoic Acid Derivative: The protected amino group is then coupled with 2-fluoro-4-methylphenylacetic acid using a coupling reagent like N,N’-diisopropylcarbodiimide (DIC) or N,N’-diethylcarbodiimide (EDC) in the presence of a catalyst such as 1-hydroxybenzotriazole (HOBt).

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-{[(tert-Butoxy)carbonyl]amino}-3-(2-fluoro-4-methylphenyl)propanoic acid undergoes various chemical reactions, including:

    Hydrolysis: The BOC protecting group can be removed under acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoro group is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the BOC group.

Common Reagents and Conditions

    Hydrolysis: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)

    Substitution: Nucleophiles such as amines, thiols

    Oxidation and Reduction: Various oxidizing and reducing agents depending on the desired transformation

Major Products Formed

    Deprotected Amino Acid: Removal of the BOC group yields the free amino acid derivative.

    Substituted Derivatives: Nucleophilic substitution reactions yield various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[(tert-Butoxy)carbonyl]amino}-3-(2-fluoro-4-methylphenyl)propanoic acid has several scientific research applications:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly in the development of protease inhibitors and other enzyme inhibitors.

    Organic Synthesis: Serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Biological Studies: Used in the study of enzyme mechanisms and protein-ligand interactions due to its structural similarity to natural amino acids.

Mechanism of Action

The mechanism of action of 2-{[(tert-Butoxy)carbonyl]amino}-3-(2-fluoro-4-methylphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The BOC group provides steric protection, allowing the compound to selectively interact with its target without undergoing unwanted side reactions. The fluoro and methyl groups enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(tert-Butoxy)carbonyl]amino}-3-(4-methylphenyl)propanoic acid
  • 2-{[(tert-Butoxy)carbonyl]amino}-3-(2-chloro-4-methylphenyl)propanoic acid
  • 2-{[(tert-Butoxy)carbonyl]amino}-3-(2-fluoro-4-chlorophenyl)propanoic acid

Uniqueness

2-{[(tert-Butoxy)carbonyl]amino}-3-(2-fluoro-4-methylphenyl)propanoic acid is unique due to the presence of both the fluoro and methyl groups on the phenyl ring, which confer distinct electronic and steric properties. These modifications can significantly influence the compound’s reactivity and binding interactions, making it a valuable tool in medicinal chemistry and organic synthesis.

Biological Activity

2-{[(tert-Butoxy)carbonyl]amino}-3-(2-fluoro-4-methylphenyl)propanoic acid, commonly referred to as BOC-amino acid, is an amino acid derivative characterized by its tert-butoxycarbonyl (BOC) protecting group. This compound has garnered attention in medicinal chemistry and biochemistry due to its potential biological activities, particularly in the context of enzyme inhibition and drug development.

  • Molecular Formula : C15H20FNO4
  • Molecular Weight : 297.32 g/mol
  • CAS Number : 1260004-75-8

Synthesis

The synthesis of this compound involves several key steps:

  • Protection of the Amino Group : The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in a suitable solvent.
  • Coupling Reaction : The protected amino acid is coupled with 2-fluoro-4-methylphenylacetic acid using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC).
  • Deprotection : Hydrolysis of the BOC group can be performed under acidic conditions to yield the free amino acid.

The mechanism of action for this compound primarily involves its interaction with specific enzymes and receptors. The structural features provided by the BOC group enhance selectivity and binding affinity, allowing it to act as a potential inhibitor for various biological targets.

Enzyme Inhibition

Research indicates that this compound has shown promise as an intermediate in the synthesis of protease inhibitors. Its structural similarity to natural amino acids allows it to participate in enzyme mechanisms and protein-ligand interactions effectively.

Medicinal Chemistry Applications

  • Protease Inhibitors : The compound has been utilized in developing inhibitors for serine proteases, showcasing significant inhibitory activity against target enzymes.
  • Cancer Research : In studies involving hepatocellular carcinoma, derivatives of similar compounds demonstrated anti-cancer properties with IC50 values indicating effective inhibition of cancer cell proliferation .

Comparative Studies

A comparative analysis with related compounds reveals distinct biological activities influenced by substituents on the phenyl ring:

CompoundIC50 (µg/mL)Activity Description
7f16.782Highest anti-cancer activity
7a20.667Moderate anti-cancer activity
7b33.565Lower anti-cancer activity

The data suggests that variations in substituents significantly impact the biological effectiveness of these compounds .

Properties

IUPAC Name

3-(2-fluoro-4-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FNO4/c1-9-5-6-10(11(16)7-9)8-12(13(18)19)17-14(20)21-15(2,3)4/h5-7,12H,8H2,1-4H3,(H,17,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYLLJXCILKMPGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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